8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate
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Overview
Description
8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate is a complex organic compound that belongs to the class of benzofurochromenones
Preparation Methods
The synthesis of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate typically involves multi-step organic reactions. One common method includes the DBU-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones. This reaction involves a highly efficient domino sequence consisting of regioselective intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate include:
- 4-Acetyloxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate
- 9-Acetyloxy-1-methyl-6-oxo- 1benzofuro[3,2-c]chromen-8-yl acetate
These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate lies in its specific arrangement of functional groups, which may confer distinct reactivity and biological activity.
Properties
CAS No. |
38450-33-8 |
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Molecular Formula |
C19H12O7 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(9-acetyloxy-6-oxo-[1]benzofuro[3,2-c]chromen-8-yl) acetate |
InChI |
InChI=1S/C19H12O7/c1-9(20)23-15-7-12-14(8-16(15)24-10(2)21)25-18-11-5-3-4-6-13(11)26-19(22)17(12)18/h3-8H,1-2H3 |
InChI Key |
BETHXGZMIQEZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O)OC(=O)C |
Origin of Product |
United States |
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